molecular formula C10H19N3O2 B7528984 [1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea

[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea

Cat. No.: B7528984
M. Wt: 213.28 g/mol
InChI Key: JDTXEXYCCSPJPW-UHFFFAOYSA-N
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Description

[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea typically involves the reaction of 4-methylpiperidine with isocyanates or carbamoyl chlorides. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

[ \text{4-Methylpiperidine} + \text{Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted piperidine derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its ability to interact with specific biological targets, making it a candidate for further investigation in drug development.

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility makes it a valuable component in the formulation of products that require specific chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems or cellular signaling pathways.

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline
  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Comparison: Compared to these similar compounds, [1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with biological targets, potentially leading to different pharmacological effects. Additionally, the presence of the urea group can influence the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-7-3-5-13(6-4-7)9(14)8(2)12-10(11)15/h7-8H,3-6H2,1-2H3,(H3,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTXEXYCCSPJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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